Phthalamic acid, N,N-diisopropyl-
Description
N,N-Diisopropylphthalamic acid is a phthalamic acid derivative characterized by two isopropyl groups attached to the nitrogen atoms of the phthalamic acid backbone. Phthalamic acids (benzene-1,2-dicarboxamides) are structurally related to phthalimides but feature two amide linkages instead of an imide ring. These compounds are of interest due to their diverse applications, ranging from enzyme inhibition to agrochemical functions. The N,N-diisopropyl substitution introduces steric bulk, which significantly influences chemical stability, solubility, and biological activity compared to other derivatives .
Properties
CAS No. |
20320-39-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
InChI Key |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Other CAS No. |
20320-39-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Phthalamic acid derivatives vary based on substituents at the nitrogen atoms. Key examples include:
Key Observations:
- Steric Effects : Bulky substituents (e.g., isopropyl or butyl) enhance stability in neutral/alkaline solutions by reducing hydrolysis rates. Smaller or reactive groups (e.g., bromoalkyl) promote alternative degradation pathways .
- Biological Activity: NPA’s aromatic substituent enables auxin transport inhibition, critical in plant physiology . N-Dibutylphthalamic acid lacks significant bioactivity but serves as an industrial plasticizer .
Degradation Behavior
Phthalamic acids generally exhibit pH-dependent stability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
